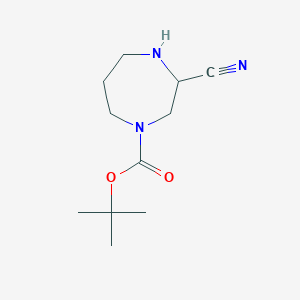
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-dipentylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-dipentylphenoxy)- is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-dipentylphenoxy)- involves multiple steps. One common method includes the reaction of a specific surfactant with other chemical agents to form a water-based nano-delivery system . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-dipentylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while reduction could produce various hydrocarbons.
Scientific Research Applications
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-dipentylphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nano-delivery systems.
Biology: Employed in the study of molecular interactions and self-assembly processes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable nano-particles.
Industry: Utilized in the formulation of environmentally friendly pesticides and other agricultural products.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-dipentylphenoxy)- involves its ability to self-assemble in aqueous environments. This self-assembly is driven by molecular interactions between the hydrophobic and hydrophilic parts of the molecule . The compound can form stable nano-particles that can encapsulate other molecules, making it useful in drug delivery and other applications.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
- 1-Mercapto-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Uniqueness
What sets 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-dipentylphenoxy)- apart from similar compounds is its specific structure that allows for unique self-assembly properties. This makes it particularly effective in forming stable nano-particles, which is not as pronounced in other similar compounds.
Properties
CAS No. |
68214-68-6 |
|---|---|
Molecular Formula |
C36H66O11 |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dipentylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C36H66O11/c1-3-5-7-9-34-11-12-36(35(33-34)10-8-6-4-2)47-32-31-46-30-29-45-28-27-44-26-25-43-24-23-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37/h11-12,33,37H,3-10,13-32H2,1-2H3 |
InChI Key |
IUGUYAKPEVLCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


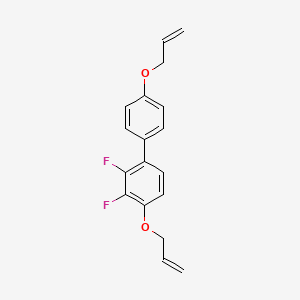

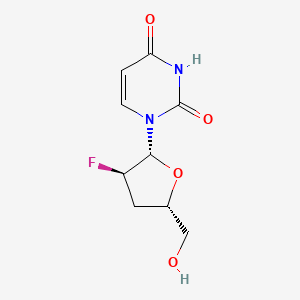
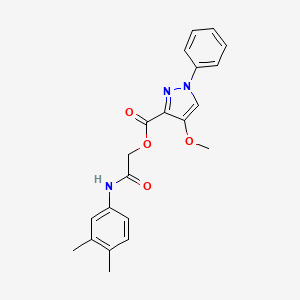
![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
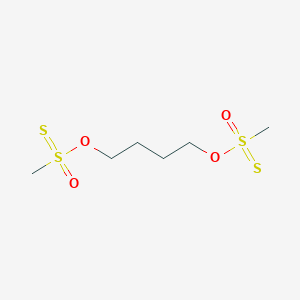
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)

![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
